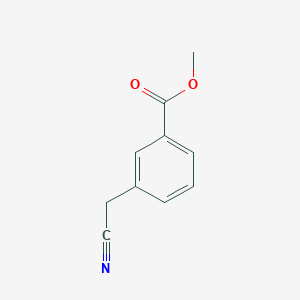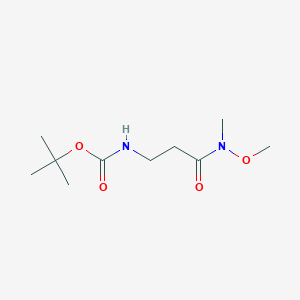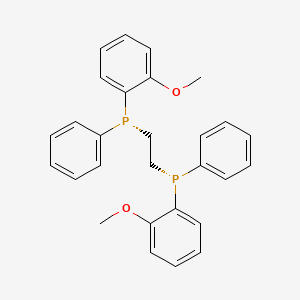
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, also known as 4-Fluorophenyl 2-fluoropyridin-4-yl ethanone, is an organic compound with a molecular formula of C11H9FO2. It is a colorless solid that is soluble in organic solvents and has a melting point of 98-99°C. This compound has attracted a great deal of interest due to its potential applications in pharmaceutical and biological research.
Applications De Recherche Scientifique
Photochemical Properties
- Structure and Photochemistry : The photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, have been studied. These compounds exhibit short γH⋯O contacts, enabling hydrogen abstraction in photochemical reactions. However, some are photostable in the solid state due to reasons considered in the study (Fu, Scheffer, Trotter, & Yang, 1998).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Novel compounds synthesized from 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone have been studied for their antimicrobial activity. These compounds have shown promise in this area, indicating potential applications in developing antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Molecular Docking and Potential Therapeutic Applications
- Molecular Docking Studies : A detailed study involving FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of a derivative of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone revealed that the compound could exhibit inhibitory activity against certain enzymes, suggesting potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis and Characterization
- Synthesis and Crystal Structures : Various derivatives of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone have been synthesized, with their structures characterized by X-ray single crystal structure determination. These studies provide insight into the molecular geometry and potential applications of these compounds (Loh et al., 2013).
Bioreduction Studies
- Enantioselective Synthesis : The compound has been used in studies exploring the enantioselective synthesis of various chemicals, demonstrating its utility in specific chemical synthesis processes (2022).
Cytotoxicity and Biological Evaluation
- Cytotoxic Studies and Docking Studies : The compound has been evaluated for cytotoxicity and used in docking studies to understand its interactions with biological molecules, indicating its potential in pharmaceutical research (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGMZXTWMSUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452653 | |
| Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
CAS RN |
302839-09-4 | |
| Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)








